[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methanamine
Description
Properties
IUPAC Name |
[4-(3,5-dimethylpyrazol-1-yl)-2-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3/c1-8-5-9(2)19(18-8)11-4-3-10(7-17)12(6-11)13(14,15)16/h3-6H,7,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVADCGPMJHVHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=C(C=C2)CN)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Pyrazole Aldehyde Intermediate
One robust approach involves synthesizing a pyrazole aldehyde intermediate followed by reductive amination with amines to yield the target methanamine derivative.
Step 1: Pyrazole Aldehyde Synthesis
The pyrazole aldehyde is synthesized by reacting 3,5-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid in anhydrous ethanol under reflux conditions for 8 hours. This forms a hydrazone intermediate which, upon treatment with Vilsmeier-Haack reagent, yields the pyrazole aldehyde intermediate.
Step 2: Reductive Amination
The aldehyde intermediate undergoes reductive amination with appropriate amines (e.g., methylamine or substituted amines) in the presence of reducing agents to produce the methanamine-substituted pyrazole derivatives.
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This method is reported to be highly efficient and robust, producing target compounds in good yields (typically above 70%) with high purity, unaffected by different substituents on the amine moiety.
Direct Preparation via Pyrazole Formation from Primary Amines and Diketones
Another method involves direct synthesis of N-substituted pyrazoles from primary amines and 1,3-diketones using hydroxylamine derivatives under mild heating.
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Primary amines react with 2,4-pentanedione and O-(4-nitrobenzoyl)hydroxylamine in DMF at 85 °C for 1.5 hours. The crude product is purified by column chromatography to isolate the N-substituted pyrazole.
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This method allows direct formation of the pyrazole ring with the desired N-substitution, avoiding multi-step intermediate isolation.
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Reported yields range from 36% to 45% depending on the amine used.
Synthesis via N-Methyl-1-(3,5-dimethyl-1H-pyrazol-4-yl)methanamine Intermediates
This approach uses commercially available or synthesized N-methyl-1-(3,5-dimethyl-1H-pyrazol-4-yl)methanamine derivatives as starting materials, which are then reacted with substituted sulfonyl chlorides or other electrophiles to yield the target compounds.
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Reaction of N-methyl-1-(3,5-dimethyl-1H-pyrazol-4-yl)methanamine with sulfonyl chlorides in methylene chloride with a base like trimethylamine at room temperature for 12 hours.
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The reaction mixture is washed with aqueous sodium bicarbonate, acid, and brine; organic layer dried and solvent removed; purified by chromatography.
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Moderate yields (~29-38%) are reported for similar compounds.
Comparative Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Reductive amination of pyrazole aldehyde | Multi-step; aldehyde intermediate; reductive amination | High yield, robust, scalable | Requires preparation of aldehyde intermediate |
| Direct pyrazole formation from primary amines | One-pot reaction with diketones and hydroxylamine derivatives | Direct synthesis, fewer steps | Moderate yields; purification needed |
| Reaction of N-methyl-pyrazolylmethanamine with sulfonyl chlorides | Use of commercially available intermediates | Straightforward, moderate yields | Limited to sulfonylation-type substitutions |
Research Findings and Notes
The reductive amination route is favored for producing high-purity compounds with various substitutions tolerated on the amine portion without significant yield loss.
Direct synthesis methods from primary amines and diketones provide a convenient route to N-substituted pyrazoles but may require optimization to improve yields.
Use of commercially available N-methyl-pyrazolylmethanamine derivatives simplifies synthesis but may limit structural diversity and often yields are moderate.
Analytical characterization including $$^{1}H$$-NMR, HRMS-ESI, and melting point determination are standard to confirm structure and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the nitro or carbonyl groups into amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including [4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methanamine. Pyrazole compounds have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study reported that pyrazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells, with IC50 values indicating their potency .
Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory effects. The compound has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in preclinical models. This activity suggests potential therapeutic applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Drug Design and Discovery
The unique structural features of this compound make it a valuable scaffold for drug discovery. Researchers have utilized this compound to develop novel drug candidates targeting various biological pathways. Its ability to modulate enzyme activity and receptor interactions has been explored in the context of designing selective inhibitors for therapeutic purposes .
Fluorescent Probes
The incorporation of pyrazole moieties into fluorescent probes has been studied for their application in bioimaging and cellular tracking. The compound's photophysical properties allow it to serve as a marker for lipid droplets in live cells, providing insights into cellular metabolism and disease mechanisms . The versatility of pyrazole derivatives in optical applications underscores their importance in advancing biomedical research.
Case Studies
Mechanism of Action
The mechanism of action of [4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their differentiating features:
Key Observations:
Trifluoromethyl (-CF₃) Influence: The target compound’s -CF₃ group at position 2 on the phenyl ring introduces strong electron-withdrawing effects, which may enhance metabolic stability and intermolecular interactions (e.g., hydrophobic binding in biological targets) compared to analogs lacking this group .
Primary Amine (-CH₂NH₂) Functionality: The methanamine group in the target compound enables hydrogen bonding, a critical feature for molecular recognition in supramolecular chemistry or protein-ligand interactions . Replacing -CH₂NH₂ with a nitrile (-CN) in CAS 1006334-26-4 eliminates H-bond donor capacity but increases polarity, which may influence solubility and pharmacokinetic profiles .
Patent literature () highlights the prevalence of trifluoromethylated pyrazoles in agrochemicals, underscoring the target compound’s relevance in pesticidal or herbicidal applications despite its discontinued status .
Biological Activity
The compound [4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methanamine, a pyrazole derivative, has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
- Molecular Formula : C12H13F3N4
- Molecular Weight : 286.26 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Synthesis of Pyrazole Derivatives
The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds or the cyclization of diazo compounds. Recent studies have highlighted various synthetic routes that enhance yield and purity while allowing for the introduction of substituents that modulate biological activity .
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance:
- In vitro Studies : Compounds similar to this compound have shown potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2). In one study, a related compound demonstrated an IC50 value of 5.40 µM for COX-1 and 0.01 µM for COX-2, indicating a high selectivity index compared to traditional NSAIDs like diclofenac .
Analgesic Effects
In animal models, compounds containing the pyrazole moiety have exhibited analgesic effects comparable to established analgesics. For example:
- Carrageenan-induced Paw Edema Model : The compound significantly reduced inflammation and pain in rodent models, with efficacy measured through paw swelling reduction .
Structure-Activity Relationships (SAR)
The presence of trifluoromethyl and dimethyl groups on the pyrazole ring has been linked to enhanced potency and selectivity for COX enzymes. The following table summarizes key findings from SAR studies:
| Compound Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Base Compound | 15.00 | 0.10 | 150 |
| +CF3 Substituent | 5.40 | 0.01 | 540 |
| +Dimethyl Substituent | 8.00 | 0.05 | 160 |
Study 1: Efficacy in Inflammatory Models
A study conducted by Sivaramakarthikeyan et al. evaluated the anti-inflammatory efficacy of various pyrazole derivatives in carrageenan-induced paw edema models. The results indicated that derivatives with trifluoromethyl substitutions exhibited superior anti-inflammatory effects compared to their non-fluorinated counterparts .
Study 2: Safety Profile Assessment
Histopathological examinations in rodents treated with this compound revealed minimal degenerative changes in vital organs, suggesting a favorable safety profile for further development as a therapeutic agent .
Q & A
Q. What are the optimal synthetic routes for [4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methanamine, and how can regioselectivity be controlled during pyrazole ring formation?
Methodological Answer: The synthesis typically involves a multi-step sequence:
Intermediate Preparation : Start with 2-(trifluoromethyl)-4-chlorophenylmethanamine. React with 3,5-dimethyl-1H-pyrazole under nucleophilic aromatic substitution (SNAr) conditions (e.g., K₂CO₃ in DMF at 80–100°C) to install the pyrazole moiety.
Regioselectivity Control : The 3,5-dimethylpyrazole’s steric and electronic profile favors substitution at the para position of the trifluoromethylphenyl group. Use anhydrous conditions and catalytic Cu(I) to enhance selectivity .
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to achieve >95% purity.
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize the compound’s structure and confirm regiochemistry?
Methodological Answer:
- ¹H/¹³C NMR :
- The trifluoromethyl group (CF₃) causes deshielding of adjacent protons (δ ~7.2–7.8 ppm).
- Pyrazole C-4 proton appears as a singlet (δ ~6.1 ppm) due to symmetry from 3,5-dimethyl groups .
- FT-IR : CF₃ stretching at ~1120 cm⁻¹; NH₂ bending (methanamine) at ~1600 cm⁻¹.
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 298.13 (calculated for C₁₃H₁₄F₃N₃).
Q. Key NMR Peaks :
| Group | ¹H δ (ppm) | ¹³C δ (ppm) |
|---|---|---|
| CF₃ | – | 120–125 (q, J = 285 Hz) |
| Pyrazole CH | 6.1 (s) | 105–110 |
| NH₂ | 1.8 (br) | – |
Advanced Research Questions
Q. How can computational modeling (DFT, molecular docking) predict the compound’s reactivity and potential biological targets?
Methodological Answer:
- Density Functional Theory (DFT) :
- Calculate Fukui indices to identify nucleophilic/electrophilic sites. The pyrazole N-1 and methanamine NH₂ are reactive toward electrophiles (e.g., aldehydes in Schiff base formation).
- Optimize geometry at B3LYP/6-311+G(d,p) level to predict bond angles/distances .
- Molecular Docking :
- Target enzymes (e.g., cyclooxygenase-2) using PyRx/AutoDock Vina. The trifluoromethyl group enhances hydrophobic binding in active sites .
Q. Docking Results (Example) :
| Target Protein | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| COX-2 | -8.2 | H-bond: Pyrazole N–Tyr355; Hydrophobic: CF₃–Val349 |
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
Methodological Answer:
- Dose-Response Analysis : Perform MIC (Minimum Inhibitory Concentration) assays (e.g., against S. aureus) and parallel cytotoxicity tests (e.g., MTT on HEK293 cells).
- A narrow therapeutic index (e.g., MIC = 8 µg/mL, IC₅₀ = 20 µg/mL) suggests selective antimicrobial activity .
- Mechanistic Studies : Use ROS (reactive oxygen species) probes to distinguish between membrane disruption (ROS-independent) and metabolic inhibition (ROS-dependent).
Q. Example Data :
| Assay | Result | Implication |
|---|---|---|
| MIC (S. aureus) | 8 µg/mL | Antimicrobial |
| IC₅₀ (HEK293) | 20 µg/mL | Low cytotoxicity |
Q. How can reaction conditions (solvent, catalyst) be optimized to improve yield and reduce byproducts in large-scale synthesis?
Methodological Answer:
- Solvent Screening : Compare polar aprotic solvents (DMF vs. DMSO). DMF increases SNAr rate but may hydrolyze intermediates; DMSO offers higher thermal stability.
- Catalyst Optimization : Test Cu(I)/Cu(II) salts (e.g., CuI vs. CuBr). CuI reduces side reactions (e.g., dehalogenation) .
- Process Analytics : Use in-situ FT-IR to monitor reaction progress and minimize over-reaction.
Q. Optimized Conditions :
| Parameter | Optimal Value |
|---|---|
| Solvent | DMF |
| Catalyst | CuI (5 mol%) |
| Temperature | 85°C |
| Yield | 78% |
Q. What methodologies validate the compound’s stability under physiological conditions (pH, temperature) for preclinical studies?
Methodological Answer:
- Forced Degradation Studies :
- Acidic/Base Conditions : Incubate in HCl (0.1 M, pH 2) or NaOH (0.1 M, pH 12) at 37°C for 24h. Analyze by HPLC for degradation products (e.g., hydrolysis of the pyrazole ring).
- Oxidative Stress : Treat with H₂O₂ (3% w/v) to assess methanamine oxidation .
Q. Stability Data :
| Condition | Degradation (%) | Major Degradant |
|---|---|---|
| pH 2 | 15 | Pyrazole ring-opened acid |
| pH 12 | 30 | Demethylated pyrazole |
Q. How does the trifluoromethyl group influence the compound’s electronic properties and pharmacokinetic profile?
Methodological Answer:
- Electronic Effects :
- CF₃ is a strong electron-withdrawing group, reducing electron density on the phenyl ring (Hammett σₚ = 0.54). This enhances stability toward metabolic oxidation .
- PK Studies :
- LogP (octanol/water): ~2.5 (measured via shake-flask), indicating moderate lipophilicity.
- Plasma Protein Binding: >90% (ultrafiltration assay), driven by CF₃’s hydrophobicity.
Q. Pharmacokinetic Parameters :
| Parameter | Value |
|---|---|
| t₁/₂ (rat) | 4.2 h |
| Cₘₐₓ (oral) | 1.8 µg/mL |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
